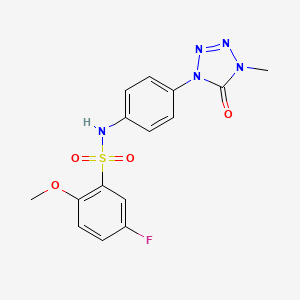
5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O4S and its molecular weight is 379.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Actividad Biológica
5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse sources of research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 373.42 g/mol |
| CAS Number | [not available] |
| Solubility | Soluble in DMSO |
| Melting Point | [not available] |
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the introduction of the sulfonamide and tetrazole groups. The general synthetic route includes:
- Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonamide Formation : Reaction of the amine with benzenesulfonyl chloride.
- Fluorination and Methoxylation : Employing fluorinating agents and methanol under acidic conditions.
The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cellular processes. The compound may interact with:
- Enzymatic Targets : Potential inhibition of dihydrofolate reductase (DHFR) or similar enzymes, which are critical in nucleotide synthesis.
- Cellular Pathways : Modulation of pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, a study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Case Studies
- Anticancer Activity : A study highlighted that related compounds exhibited potent cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values were reported in the nanomolar range, indicating strong growth inhibition .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations below 100 µg/mL .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Similarity | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| 5-Fluoro-2-methoxy-N-(4-(4-methyl-5-oxo-tetrazolyl)phenyl)benzenesulfonamide | High | 50 - 200 |
| Sulfanilamide | Moderate | 100 - 400 |
| Trimethoprim | Moderate | 25 - 100 |
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O4S/c1-20-15(22)21(19-18-20)12-6-4-11(5-7-12)17-26(23,24)14-9-10(16)3-8-13(14)25-2/h3-9,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRWUQNPZQBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













